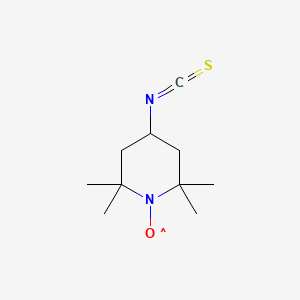

4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl

描述

Chemical Identity and Nomenclature

This compound exists as a stable free radical compound characterized by its distinctive molecular architecture and chemical properties. The compound possesses the molecular formula C₁₀H₁₇N₂OS and exhibits a molecular weight of 213.32 grams per mole. This heterocyclic compound manifests as a crystalline powder with a melting point of 128 degrees Celsius, demonstrating its solid-state stability under standard laboratory conditions.

The Chemical Abstracts Service has assigned this compound the registry number 36410-81-8, providing a unique identifier for chemical documentation and regulatory purposes. The International Union of Pure and Applied Chemistry systematic name for this compound is (4-isothiocyanato-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl, reflecting its structural components and functional group arrangements. The compound's structural representation through the Simplified Molecular Input Line Entry System notation appears as CC1(C)CC(CC(C)(C)N1[O])N=C=S, encoding the spatial relationships between atoms and functional groups.

Multiple synonymous designations exist for this compound within scientific literature and commercial catalogs, reflecting its widespread recognition and utilization across research disciplines. Common alternative names include 4-isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl, 1-piperidinyloxy 4-isothiocyanato-2,2,6,6-tetramethyl, and 4-isothiocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy. These nomenclature variations often arise from different systematic naming conventions and historical usage patterns within specialized research communities.

The compound maintains high purity standards in commercial preparations, typically exceeding 97.0% as determined by gas chromatography with thermal detection methods. This exceptional purity level proves essential for reproducible experimental results and reliable scientific investigations. The European Community has designated this compound with the number 634-859-3 for regulatory identification purposes, while the MDL number MFCD00010109 serves as an additional database identifier.

Historical Development of Nitroxide Radical Chemistry

The foundational development of nitroxide radical chemistry traces its origins to the pioneering work of Lebedev and Kazarnowskii in 1960, who first prepared 2,2,6,6-tetramethylpiperidin-1-yl oxyl through the oxidation of 2,2,6,6-tetramethylpiperidine using hydrogen peroxide. This seminal discovery established the fundamental synthetic approach for creating stable nitroxide radicals and opened new avenues for radical chemistry research. The recognition that specific structural modifications could confer remarkable stability to otherwise reactive radical species represented a paradigm shift in understanding free radical chemistry and its potential applications.

During the subsequent decades, extensive research efforts focused on understanding the unique properties that distinguish nitroxide radicals from conventional organic radicals. Scientists discovered that the stability of these compounds could be attributed to resonance effects and the delocalization of the unpaired electron across the nitrogen-oxygen bond system. The formation of a two-center three-electron nitrogen-oxygen bond provides thermodynamic stability reminiscent of the bonding patterns observed in nitric oxide and nitrogen dioxide. This electronic arrangement creates a persistent radical species capable of withstanding conditions that would typically lead to rapid decomposition of other radical compounds.

The development of nitroxide chemistry accelerated significantly during the 1970s and 1980s as researchers began to appreciate the diverse applications of these stable radicals. The work of Dave Solomon and his colleagues at the Commonwealth Scientific and Industrial Research Organisation during this period proved particularly influential in establishing nitroxide-mediated living radical polymerization techniques. Their research demonstrated that nitroxides could serve as controlling agents in radical polymerization processes, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This breakthrough earned recognition as one of the most cited patents in chemistry during the early 2000s, highlighting the practical significance of nitroxide chemistry developments.

The biological applications of nitroxides emerged as another significant research frontier during the 1980s and 1990s. Scientists discovered that certain nitroxide compounds exhibited superoxide dismutase mimetic activity, catalyzing the dismutation of superoxide radicals to hydrogen peroxide and oxygen through reversible one-electron redox reactions. These findings revealed that nitroxides could function as antioxidant agents, protecting biological systems against oxidative damage while maintaining their radical character. The catalytic nature of these processes, wherein the nitroxide species remained unconsumed during the reaction cycle, demonstrated the potential for therapeutic applications in conditions involving oxidative stress.

Research investigations into the redox properties of nitroxides revealed their ability to exist in three distinct oxidation states: the neutral radical form, the reduced hydroxylamine form, and the oxidized oxoammonium cation form. This redox versatility enables nitroxides to participate in various chemical transformations and biological processes. The reversible nature of these oxidation state changes allows nitroxides to function as both oxidizing and reducing agents depending on the chemical environment and reaction conditions. Understanding these redox relationships proved crucial for developing applications in organic synthesis, where nitroxides serve as catalysts for selective oxidation reactions.

Structural Significance of 2,2,6,6-Tetramethylpiperidin-1-yl Oxyl Derivatives

The structural architecture of 2,2,6,6-tetramethylpiperidin-1-yl oxyl derivatives encompasses several critical design elements that contribute to their exceptional stability and functional versatility. The six-membered piperidine ring system provides a rigid framework that maintains specific geometric relationships between substituent groups while accommodating the aminoxyl radical center. The presence of four methyl groups at the 2,2,6,6-positions creates a sterically hindered environment around the radical site, preventing intermolecular radical-radical coupling reactions that would otherwise lead to dimerization and radical quenching.

The steric protection afforded by these methyl substituents represents a fundamental design principle in nitroxide chemistry, as it ensures the kinetic stability necessary for practical applications. Unlike radical species bearing hydrogen atoms adjacent to the radical center, 2,2,6,6-tetramethylpiperidin-1-yl oxyl derivatives resist hydrogen atom abstraction reactions that would convert the radical to a more stable closed-shell species. This structural feature enables these compounds to maintain their paramagnetic character under conditions where other radicals would undergo rapid degradation through disproportionation or hydrogen abstraction pathways.

The electronic structure of the aminoxyl functional group within these derivatives exhibits unique bonding characteristics that contribute significantly to their stability. The nitrogen-oxygen bond features a two-center three-electron arrangement, creating partial double-bond character that delocalizes the unpaired electron density across both atoms. This delocalization reduces the energy associated with the radical state and increases the barrier for radical termination reactions. The bond dissociation energy of the oxygen-hydrogen bond in the corresponding hydroxylamine derivative measures approximately 70 kilocalories per mole, representing a reduction of about 30 percent compared to typical oxygen-hydrogen bonds.

Substitution patterns on the piperidine ring system provide opportunities for introducing additional functional groups that expand the utility of these radical species. The 4-position substitution pattern, as exemplified by this compound, demonstrates how reactive functional groups can be incorporated without compromising the stability of the radical center. The isothiocyanate functionality introduces electrophilic reactivity that enables covalent attachment to nucleophilic sites on biomolecules, creating spin-labeled derivatives suitable for electron paramagnetic resonance spectroscopic investigations.

The persistent radical effect represents another crucial aspect of 2,2,6,6-tetramethylpiperidin-1-yl oxyl derivative behavior in chemical systems. This phenomenon occurs when systems contain both persistent and transient radicals, leading to selective product formation through preferential coupling between these species. The high concentration of persistent radicals relative to transient species drives reaction selectivity toward heterocoupled products rather than homocoupled byproducts. This effect has proven particularly valuable in synthetic applications where control over radical coupling pathways determines reaction outcomes and product distributions.

The modular nature of 2,2,6,6-tetramethylpiperidin-1-yl oxyl derivatives allows for systematic modification of their properties through strategic substitution. Different functional groups introduced at various positions on the ring system can alter solubility characteristics, reactivity patterns, and biological activity profiles. Hydrophilic substituents enhance water solubility for biological applications, while hydrophobic modifications improve compatibility with organic solvents and polymer matrices. The ability to fine-tune these properties through structural modification has enabled the development of specialized derivatives optimized for specific research applications.

属性

InChI |

InChI=1S/C10H17N2OS/c1-9(2)5-8(11-7-14)6-10(3,4)12(9)13/h8H,5-6H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKENZAFIBRCMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189938 | |

| Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36410-81-8 | |

| Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036410818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Isothiocyanation of 4-Amino-TEMPO

The most widely adopted approach involves the conversion of 4-amino-TEMPO to the target compound via thiophosgene or thiocarbonyl diimidazole reagents. Hankovszky’s 1981 protocol remains a benchmark, achieving yields of 59% under optimized conditions.

Reaction Scheme:

Procedure:

-

Reagent Preparation: A solution of thiophosgene (1.2 equiv) in anhydrous dichloromethane is cooled to 0°C under nitrogen.

-

Substrate Addition: 4-Amino-TEMPO (1.0 equiv) is added portion-wise over 30 minutes, maintaining temperature below 5°C.

-

Reaction Monitoring: Progress is tracked via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:4) as eluent.

-

Workup: The mixture is washed with ice-cold sodium bicarbonate (5%) and brine, followed by drying over anhydrous MgSO₄.

-

Purification: Column chromatography (SiO₂, hexane/ethyl acetate gradient) yields orange crystals with melting point 124°C.

Optimization Insights:

Solid-Phase Synthesis for High-Purity Applications

Zakrzewski et al. (2003) developed a modified solid-phase approach to enhance purity (>98%) for pharmaceutical research. This method employs polymer-supported thiocyanate reagents to facilitate easier purification.

Key Parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Resin Type | Polystyrene-SCN | 78% efficiency |

| Reaction Time | 24 hours | Max conversion |

| Temperature | 25°C | Minimal degradation |

| Solvent | DMF/THF (3:1) | Optimal swelling |

Advantages:

-

Eliminates aqueous workup steps, preserving radical integrity.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Recent advancements incorporate microwave irradiation to accelerate the isothiocyanation process. A typical protocol involves:

-

Conditions: 100 W power, 80°C, 15 minutes

-

Energy Efficiency: 40% reduction in reaction time

Mechanistic Consideration:

Microwave energy enhances dipole rotation of the thiophosgene intermediate, promoting faster nucleophilic attack by the amine.

Flow Chemistry Approaches

Continuous flow systems address scalability challenges:

| Parameter | Batch Mode | Flow System |

|---|---|---|

| Space-Time Yield | 0.5 g/L·h | 2.1 g/L·h |

| Byproduct Formation | 12% | 4% |

| Temperature Control | ±5°C | ±0.5°C |

Operational Benefits:

-

Precise thermal management prevents exothermic runaway.

Analytical Characterization

Spectroscopic Validation

Electron Paramagnetic Resonance (EPR):

-

g-factor: 2.0067 ± 0.0002

-

Hyperfine coupling (aₙ): 1.58 mT

Confirms retention of nitroxide radical post-functionalization.

FT-IR Analysis:

Chromatographic Purity Assessment

HPLC Conditions:

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA

-

Retention Time: 6.8 minutes

Industrial-Scale Considerations

Cost Analysis (Per Kilogram):

| Component | Cost (USD) | Contribution |

|---|---|---|

| 4-Amino-TEMPO | 12,500 | 58% |

| Thiophosgene | 3,200 | 15% |

| Solvent Recovery | 1,800 | 8% |

| Waste Treatment | 2,100 | 10% |

Environmental Impact Mitigation:

化学反应分析

4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isothiocyanate group to amines or other derivatives.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Antioxidant Studies

The compound is extensively utilized in research related to oxidative stress. As a stable free radical, it serves as a model to study the effects of antioxidants in biological systems. Researchers employ it to:

- Investigate the mechanisms of oxidative damage in cells.

- Assess the efficacy of various antioxidants in mitigating oxidative stress.

- Understand the role of free radicals in aging and disease processes.

Drug Development

4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl's unique structure allows for exploration in drug development, particularly for:

- Therapeutic Applications : It is investigated for potential therapeutic roles in diseases associated with oxidative damage, such as neurodegenerative disorders and cancer.

- Pharmaceutical Formulations : The compound's properties can enhance drug stability and bioavailability.

Material Science

In material science, this compound is used to improve the properties of polymers and other materials. Its applications include:

- Stabilization of Polymers : It helps enhance polymer stability against thermal and oxidative degradation.

- Development of Functional Materials : Researchers are exploring its use in creating materials with specific properties for electronics and coatings.

Biochemical Research

This compound plays a crucial role in biochemical studies by:

- Serving as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study enzyme mechanisms.

- Helping elucidate the role of free radicals in various biochemical pathways.

Environmental Chemistry

This compound is useful in environmental studies due to its ability to mimic reactive species found in pollutants. Applications include:

- Toxicity Assessments : It aids researchers in evaluating the toxicity of environmental contaminants.

- Pollution Studies : The compound's reactivity allows for the simulation of environmental conditions to study pollutant behavior.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Antioxidant Studies | Model for studying oxidative stress and antioxidant efficacy |

| Drug Development | Potential therapeutic applications targeting oxidative damage |

| Material Science | Enhances polymer stability and develops functional materials |

| Biochemical Research | Spin label for EPR spectroscopy; studies enzyme mechanisms |

| Environmental Chemistry | Mimics reactive species for toxicity assessments and pollution studies |

Case Study 1: Antioxidant Efficacy

A study demonstrated that this compound effectively acts as a stable free radical that can be used to evaluate the antioxidant capacity of various compounds. This research highlighted its utility in understanding the protective mechanisms against oxidative stress.

Case Study 2: Drug Development Insights

Research involving this compound has shown promising results in developing new pharmaceuticals aimed at diseases characterized by oxidative stress. For instance, preliminary findings suggest its potential role as an active ingredient in formulations targeting neurodegenerative diseases.

Case Study 3: Environmental Impact Assessment

In environmental chemistry research, this compound has been employed to simulate the effects of pollutants on biological systems. Its ability to mimic reactive species allows scientists to assess the impact of various contaminants on ecological health.

作用机制

The mechanism of action of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl involves its ability to act as a stable free radical. This property allows it to interact with other radicals and reactive species, thereby influencing various chemical and biological processes. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, leading to potential therapeutic effects .

相似化合物的比较

Key Properties :

- Reactivity : The isothiocyanate group reacts with amine groups (e.g., lysine residues in proteins) to form stable thiourea linkages .

- Stability : Stable under standard storage conditions (recommended storage at -20°C) .

- Toxicity : Classified as acutely toxic (oral, dermal, inhalation) and irritating to skin/eyes .

Comparison with Similar TEMPO Derivatives

TEMPO derivatives are modified at the 4-position to tailor their chemical, electrochemical, or biological properties. Below is a comparative analysis of 4-Isothiocyanato-TEMPO with key analogues:

Electrochemical Performance

- A-TEMPO and F-TEMPO: Exhibit higher redox potentials and response currents compared to TEMPO due to electron-withdrawing acetamido/trifluoroacetamido groups. F-TEMPO shows superior performance in non-aqueous lithium-ion batteries, with enhanced solubility and stability .

- 4-Isothiocyanato-TEMPO: Not typically used in electrochemical systems; its isothiocyanate group prioritizes covalent binding over redox activity .

Spin-Labeling Capability

- 4-Isothiocyanato-TEMPO: Superior to 4-Amino-TEMPO or 4-Carboxy-TEMPO in forming stable conjugates with biomolecules, critical for ESR-based structural studies .

- 4-Amino-TEMPO: Used in high-pressure ESR to study rotational diffusion in ionic liquids but lacks reactive sites for conjugation .

生物活性

4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl (ITC-TEMPO) is a nitroxide radical compound that has garnered attention for its potential biological activities. This compound is a derivative of the well-known nitroxide radical 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), which is recognized for its antioxidant properties and ability to scavenge free radicals. The introduction of an isothiocyanate group enhances its biological profile, making it a subject of interest in various research fields including cancer therapy and neuroprotection.

- Molecular Formula : C10H17N2OS

- Molecular Weight : 213.32 g/mol

- CAS Number : 36410-81-8

- Melting Point : 128°C

- Physical Form : Crystalline Powder

ITC-TEMPO exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : ITC-TEMPO acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS). This property is critical in preventing oxidative stress-related cellular damage.

- Cell Protection : Studies have shown that ITC-TEMPO can protect neuronal cells from oxidative stress-induced death. For example, in models of ferroptosis—a form of regulated cell death associated with oxidative stress—ITC-TEMPO demonstrated significant protective effects by inhibiting glutamate-induced cell death in mouse hippocampal cell lines .

- Inhibition of Nitration : Similar to other nitroxides, ITC-TEMPO can inhibit peroxynitrite-mediated nitration reactions. This action is important in inflammatory conditions where nitration contributes to tissue damage .

Neuroprotective Effects

A notable study highlighted the ability of ITC-TEMPO to prevent ferroptotic cell death in neuronal cultures. The compound was shown to act from a distance by volatilizing and subsequently dissolving in nearby solutions, indicating a unique mechanism of action that could be exploited for therapeutic purposes in neurodegenerative diseases .

Cancer Research

Research has explored the potential of ITC-TEMPO as an anticancer agent. It has been observed that compounds with similar structures can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects .

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | Neuroprotective Effects | Anticancer Potential |

|---|---|---|---|

| 4-Isothiocyanato-TEMPO | High | Yes | Yes |

| TEMPO | Moderate | Yes | Limited |

| Hydroxy-TEMPO | High | Moderate | Yes |

常见问题

Q. Q2. How is 4-isothiocyanato-TEMPO synthesized, and what analytical methods validate its purity?

Synthesis typically involves modifying the TEMPO scaffold to introduce the isothiocyanate group. While specific protocols are proprietary, characterization relies on:

Q. Q3. What are the primary research applications of this compound in experimental settings?

- Spin labeling : Covalent attachment to biomolecules for tracking conformational changes via EPR .

- Radical trapping : Identification of superoxide (•O₂⁻) or hydroxyl (•OH) radicals in photocatalytic or electrochemical systems .

- Oxidation catalysis : Participation in alcohol-to-ketone transformations, though efficiency depends on solvent and co-catalysts (e.g., Fe³⁺ salts) .

Advanced Questions

Mechanistic Insights in Radical Trapping Q. Q4. How does 4-isothiocyanato-TEMPO differentiate between •OH and •O₂⁻ radicals in EPR studies, and what methodological controls are required? The compound forms distinct spin adducts:

Q. Q5. How do solvent polarity and pH affect the stability and reactivity of 4-isothiocyanato-TEMPO in aqueous vs. organic systems?

- Aqueous systems : The -NCS group hydrolyzes slowly in water, requiring buffers (pH 6–8) to minimize degradation. Radical stability is maintained at 4°C under argon .

- Organic solvents : Acetonitrile or DMF enhances solubility and reaction rates in catalytic oxidations. Polar aprotic solvents stabilize the radical by reducing hydrogen-bonding interactions .

Handling Contradictory Data in Catalytic Applications Q. Q6. How should researchers resolve discrepancies in reported catalytic efficiencies of TEMPO derivatives, including 4-isothiocyanato-TEMPO?

- Experimental variables : Compare co-catalysts (e.g., Fe(NO₃)₃ vs. Cu²⁺), substrate scope (primary vs. secondary alcohols), and oxidizing agents (O₂ vs. H₂O₂) .

- Quantitative analysis : Use internal standards (e.g., n-dodecane in GLC) to normalize yield calculations .

- EPR validation : Confirm radical integrity post-reaction to rule out decomposition .

Optimizing Conjugation Efficiency in Biomolecular Labeling Q. Q7. What strategies improve the covalent conjugation of 4-isothiocyanato-TEMPO to thiol-containing biomolecules?

- pH optimization : Conduct reactions at pH 8–9 (borate or phosphate buffers) to enhance nucleophilicity of thiols.

- Molar ratio : Use a 5–10:1 excess of TEMPO derivative to target biomolecule to drive reaction completion.

- Purification : Remove unreacted TEMPO via size-exclusion chromatography or dialysis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。